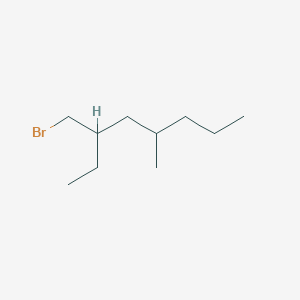

3-(Bromomethyl)-5-methyloctane

Description

Contextual Significance of Alkyl Halides as Versatile Synthetic Intermediates

Alkyl halides are organic compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. patsnap.com The significance of alkyl halides stems from the polar covalent bond between the carbon and the more electronegative halogen atom. quora.com This polarization renders the carbon atom electrophilic, making it a prime target for nucleophiles—species that are electron-rich. quora.com

This fundamental reactivity makes alkyl halides exceptionally versatile building blocks. ijrpr.com They are key substrates for two of the most fundamental reaction types in organic synthesis:

Nucleophilic Substitution Reactions: Where the halogen atom is replaced by a wide variety of nucleophiles, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds. ijrpr.comnumberanalytics.com These reactions are broadly classified into SN1 (unimolecular) and SN2 (bimolecular) mechanisms, with the favored pathway depending on the structure of the alkyl halide (primary, secondary, or tertiary), the nature of the nucleophile, and the reaction conditions. patsnap.comnumberanalytics.com

Elimination Reactions: In the presence of a strong base, alkyl halides can undergo elimination to form alkenes, creating valuable carbon-carbon double bonds that can be further functionalized. patsnap.com

Beyond these, alkyl halides are precursors to organometallic reagents, such as Grignard reagents, which are essential for forming new carbon-carbon bonds. patsnap.com This wide range of possible transformations allows chemists to use alkyl halides as a gateway to introduce diverse functional groups, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers. ijrpr.compatsnap.com

Overview of Methodological Advancements in Branched Alkane Chemistry

Alkanes, particularly branched alkanes, have historically been considered relatively inert. However, recent decades have seen significant methodological advancements that allow for their more precise and efficient functionalization. The challenge lies in the selective activation of specific C-H bonds in a molecule that may have many similar ones.

Traditional methods like free-radical halogenation often produce a mixture of products, which require extensive purification. numberanalytics.comstackexchange.com Modern synthetic chemistry has sought to overcome this limitation. Advances in catalysis, including transition-metal-catalyzed C-H activation and photoredox catalysis, have provided new pathways to functionalize complex alkanes with high levels of regioselectivity and stereoselectivity. These methods allow chemists to target specific positions on a branched alkane scaffold, turning simple hydrocarbons into valuable, complex building blocks.

Rationale for Investigating Specificity in Monobrominated Branched Alkanes

Studying a specific, purified isomer allows researchers to:

Control Reaction Outcomes: Ensuring that subsequent synthetic transformations occur at a predictable and desired location on the molecular framework.

Introduce Chirality: Branched alkanes are often chiral, meaning they exist as non-superimposable mirror images. The structure of 3-(Bromomethyl)-5-methyloctane, for instance, contains stereocenters. Using a specific stereoisomer of this building block can be essential for the synthesis of enantiomerically pure pharmaceuticals, where only one mirror image provides the therapeutic effect.

Probe Structure-Activity Relationships: In medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms dictates a molecule's function. By synthesizing and testing specific isomers, researchers can understand how the placement of a single functional group influences biological activity or material properties.

The synthesis of a single, defined isomer of a branched alkane is a non-trivial challenge that often requires sophisticated multi-step reaction sequences, such as those involving Johnson-Claisen rearrangements followed by reductions and conversions. stackexchange.com

Research Objectives and Scope Pertaining to this compound

While extensive, peer-reviewed research specifically detailing the synthesis and reactivity of this compound is not widely available in public literature, its structure allows for the formulation of clear research objectives based on established chemical principles.

Chemical and Physical Properties of this compound sigmaaldrich.com

| Property | Value |

| CAS Number | 1493963-00-0 |

| Molecular Formula | C10H21Br |

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | GYVAXXPRVNNWTA-UHFFFAOYSA-N |

The primary research objectives for a compound like this compound would likely include:

Development of Stereoselective Synthetic Routes: Devising efficient methods to synthesize specific stereoisomers of the molecule, given the chiral centers at the C3 and C5 positions.

Investigation of Nucleophilic Substitution Reactions: Characterizing the reactivity of the primary bromomethyl group (-CH2Br). As a primary alkyl halide, it would be expected to readily undergo SN2 reactions with a variety of nucleophiles, providing a pathway to introduce new functional groups at this position.

Use as a Chiral Building Block: Exploring its utility in the asymmetric synthesis of more complex target molecules, where the stereochemistry of the starting material would direct the formation of specific stereoisomers in the product.

Probing Steric Effects: Investigating how the branched alkyl structure, specifically the ethyl group at C3 and the methyl group at C5, sterically hinders or influences the reactivity of the bromomethyl functional group.

The scope of such research would be to establish this compound as a well-characterized and useful intermediate for organic chemists, particularly those working on the synthesis of complex natural products or novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21Br |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

3-(bromomethyl)-5-methyloctane |

InChI |

InChI=1S/C10H21Br/c1-4-6-9(3)7-10(5-2)8-11/h9-10H,4-8H2,1-3H3 |

InChI Key |

GYVAXXPRVNNWTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(CC)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 5 Methyloctane

Precursor Synthesis Strategies for Branched Octane (B31449) Frameworks

The initial and critical phase in the synthesis of 3-(bromomethyl)-5-methyloctane is the construction of a suitable precursor molecule bearing the characteristic 5-methyloctane framework with a functional group at the C3 position, primed for conversion to a bromomethyl group. This requires careful consideration of stereoselective and regioselective synthetic methods to ensure the correct connectivity and, if desired, stereochemistry of the final product. The primary precursor of choice is often the corresponding primary alcohol, 3-(hydroxymethyl)-5-methyloctane, due to the well-established methods for converting primary alcohols to primary alkyl bromides.

Stereoselective and Regioselective Approaches to the 5-Methyloctane Scaffold

Several established synthetic strategies can be adapted to construct the 3-(hydroxymethyl)-5-methyloctane precursor. These methods offer varying degrees of control over the stereochemistry at the C3 and C5 positions.

Grignard Reaction with a Substituted Epoxide: A convergent and potentially stereocontrolled approach involves the reaction of a Grignard reagent with a suitably substituted epoxide. For instance, the reaction of sec-butylmagnesium bromide with (R)- or (S)-2-(pentan-2-yl)oxirane would theoretically yield a racemic mixture of diastereomers of 3-(hydroxymethyl)-5-methyloctane. The nucleophilic attack of the Grignard reagent occurs preferentially at the less sterically hindered carbon of the epoxide ring, leading to the desired carbon skeleton. masterorganicchemistry.comwikipedia.org The stereochemistry of the resulting alcohol at C3 would be inverted relative to the starting epoxide carbon, while the stereocenter at C5, originating from the Grignard reagent, would be racemic unless a chiral Grignard reagent is employed.

Wittig Reaction followed by Hydroboration-Oxidation: An alternative strategy involves the construction of a specific alkene precursor via the Wittig reaction, followed by its conversion to the primary alcohol. nrochemistry.commasterorganicchemistry.comyoutube.comresearchgate.netwikipedia.org For example, the reaction of the ylide derived from (2-methylbutyl)triphenylphosphonium bromide with butanal would yield 5-methyl-3-octene. Subsequent hydroboration-oxidation of this alkene would then produce the target alcohol. wikipedia.orgmasterorganicchemistry.comyoutube.comchemistrysteps.comperiodicchemistry.com The hydroboration step is known to be regioselective, with the boron atom adding to the less substituted carbon of the double bond, leading to the anti-Markovnikov alcohol upon oxidation. wikipedia.orgmasterorganicchemistry.comyoutube.comchemistrysteps.comperiodicchemistry.com Furthermore, the hydroboration reaction proceeds via a syn-addition, offering a degree of stereocontrol. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comperiodicchemistry.com The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step. chemistrysteps.comperiodicchemistry.com

Hydroformylation of a Branched Alkene: The hydroformylation of a suitable alkene, such as 4-methyl-1-heptene, could also be envisioned as a route to an aldehyde precursor. rsc.orgnih.govnih.gov This reaction, typically catalyzed by rhodium or cobalt complexes, introduces a formyl group and a hydrogen atom across the double bond. Subsequent reduction of the resulting aldehyde, 3-methyl-5-formyloctane, would yield the desired primary alcohol. The regioselectivity of hydroformylation can be influenced by the choice of catalyst and reaction conditions, with some catalytic systems favoring the formation of the branched aldehyde. rsc.orgyoutube.com

Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies provide powerful tools for constructing the carbon skeleton of the precursor. For example, a Negishi or Suzuki coupling could be employed to join appropriate alkyl fragments. However, achieving high selectivity and yield in the cross-coupling of secondary alkyl halides or organometallics can be challenging.

Introduction of Pre-functionalized Groups for Subsequent Bromination

The most direct approach involves synthesizing the primary alcohol, 3-(hydroxymethyl)-5-methyloctane, as the key intermediate. This alcohol provides a readily accessible handle for the introduction of the bromine atom. The hydroxyl group is an excellent precursor for bromination via several reliable methods, which will be discussed in the following section. The synthesis of this alcohol is the primary focus of the precursor strategies outlined above.

Selective Bromination Techniques for Primary Alkyl Positions

Once the precursor alcohol, 3-(hydroxymethyl)-5-methyloctane, is obtained, the final step is the selective conversion of the primary hydroxyl group to a bromine atom. This transformation must be efficient and avoid side reactions, such as rearrangements or the formation of isomeric bromides.

Free Radical Bromination Mechanistic Considerations in Branched Systems

Direct free-radical bromination of the parent alkane, 3,5-dimethyloctane, is generally not a viable method for the selective synthesis of this compound. Free-radical halogenation of alkanes proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.comchemistrysteps.commasterorganicchemistry.com The regioselectivity of this reaction is governed by the relative stability of the intermediate alkyl radicals. In a branched alkane like 3,5-dimethyloctane, there are primary, secondary, and tertiary C-H bonds. The order of radical stability is tertiary > secondary > primary. Consequently, free-radical bromination would preferentially occur at the tertiary C-H bond at the C5 position, leading to 5-bromo-3,5-dimethyloctane as the major product. youtube.comchemistrysteps.com The desired primary bromide would be a very minor product.

Controlled Halogenation Strategies for Monosubstitution

To achieve the desired regioselectivity and monosubstitution, the bromination must be directed to the primary position. The most effective strategy is the conversion of the primary alcohol, 3-(hydroxymethyl)-5-methyloctane, to the corresponding bromide. Two common and reliable methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃).

The Appel Reaction: The Appel reaction provides a mild and efficient method for converting primary alcohols to primary alkyl bromides. nrochemistry.comcommonorganicchemistry.comorganic-chemistry.orgjk-sci.comwikipedia.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the hydroxyl group, although in this specific case, the carbon is not a stereocenter. commonorganicchemistry.comwikipedia.org The driving force for the reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org

Reaction with Phosphorus Tribromide (PBr₃): Phosphorus tribromide is another classic and widely used reagent for the conversion of primary and secondary alcohols to their corresponding bromides. masterorganicchemistry.comvedantu.combyjus.comwikipedia.orgepfl.ch The reaction of 3-(hydroxymethyl)-5-methyloctane with PBr₃ proceeds through the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. masterorganicchemistry.combyjus.com This method also leads to inversion of configuration at the reaction center. masterorganicchemistry.combyjus.com PBr₃ is often preferred for its high yields and the avoidance of carbocation rearrangements that can occur with hydrobromic acid. byjus.comwikipedia.org

Optimization of Reaction Conditions for Yield and Regioselectivity

The key to high yield and regioselectivity in the synthesis of this compound lies in the successful synthesis and purification of the precursor alcohol, 3-(hydroxymethyl)-5-methyloctane, followed by a clean conversion to the bromide.

For the bromination step, optimizing the reaction conditions is crucial.

For the Appel Reaction:

Solvent: Dichloromethane (B109758) (DCM) or acetonitrile (B52724) are common solvents. nrochemistry.com

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. nrochemistry.com

Stoichiometry: The use of slight excesses of triphenylphosphine and the bromine source can help drive the reaction to completion.

For the reaction with PBr₃:

Solvent: A non-polar solvent such as diethyl ether or dichloromethane is typically used. The reaction can also be run neat.

Temperature: The reaction is often started at a low temperature and then allowed to warm to room temperature or gently heated to ensure completion.

Addition: Slow addition of PBr₃ to the alcohol is recommended to control the exothermic reaction. wikipedia.org

Work-up: Careful work-up is necessary to remove the phosphorous acid byproducts.

By employing these controlled halogenation strategies on a well-defined precursor, the synthesis of this compound can be achieved with high regioselectivity and in good yield, avoiding the statistical mixtures that would result from direct alkane halogenation.

Convergent and Divergent Synthetic Pathways for this compound

Evaluation of Protecting Group Chemistry in Multistep Synthesis

The target molecule, this compound, lacks additional reactive functional groups. However, in a more complex, multi-step synthesis of an analogue containing, for example, a hydroxyl or amino group on one of the precursor fragments, protecting group chemistry would be indispensable.

Consider a hypothetical synthesis where a required starting material is 5-hydroxy-2-methylpentanal. The hydroxyl group is acidic and would quench the highly basic Grignard or organolithium reagents needed for C-C bond formation. Furthermore, the alkoxide formed would be incompatible with many subsequent reaction conditions.

To address this, the hydroxyl group must be "protected." A common strategy is to convert the alcohol into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. This group is robust and stable under a wide range of non-acidic conditions, including those used for Grignard reactions and many metal-catalyzed couplings. After the sensitive C-C bond formation and other transformations are complete, the protecting group can be selectively removed (deprotected) using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acid, restoring the original hydroxyl group without affecting the rest of the molecule. The selection of a protecting group must be carefully planned to ensure it can be introduced and removed in high yield and that it is stable to all intermediate reaction conditions.

Advanced Purification and Isolation Methodologies for Branched Alkyl Bromides

The synthesis of this compound is likely to produce a mixture of constitutional isomers, especially if carbocation-mediated reactions occur. nih.govchegg.comyoutube.com These isomers often have very similar boiling points and polarities, making their separation by traditional distillation or standard column chromatography exceptionally difficult. Advanced purification techniques are therefore required to isolate the target compound in high purity.

Potential isomeric impurities include:

Rearrangement Products: From a Wagner-Meerwein shift during a SN1 bromination, isomers like 3-bromo-3,5-dimethyloctane could form.

Positional Isomers: If the starting materials are not isomerically pure, or if side reactions occur, isomers such as 2-bromo-4-ethyl-2-methyloctane could be generated.

Preparative Gas Chromatography (pGC)

For volatile and thermally stable compounds like branched alkyl bromides, preparative gas chromatography (pGC) is a powerful purification tool. researchgate.netoup.comoup.com In pGC, the crude mixture is vaporized and passed through a long column. Separation is based on differences in the compounds' boiling points and interactions with the column's stationary phase. By using highly efficient capillary columns, even isomers with very close physical properties can be resolved. vurup.sk The separated components are then passed through a collection trap as they elute, allowing for the isolation of milligram to gram quantities of the pure compound. researchgate.netoup.com

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is another effective technique for separating nonpolar isomers. libretexts.orgwikipedia.orglibretexts.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jst.go.jp Supercritical CO₂ has low viscosity and high diffusivity, leading to faster and more efficient separations compared to traditional liquid chromatography. chromatographyonline.com By modifying the CO₂ with a small amount of a polar co-solvent (like methanol), the polarity of the mobile phase can be fine-tuned to optimize the separation of closely related isomers on a packed column. SFC is particularly advantageous for chiral separations but is also highly effective for achiral, nonpolar compounds. libretexts.orgchromatographyonline.com

| Technique | Principle of Separation | Advantages for this compound | Limitations |

|---|---|---|---|

| Preparative Gas Chromatography (pGC) | Differences in volatility and interaction with stationary phase in the gas phase. researchgate.net | High resolution for volatile, nonpolar isomers. vurup.sk Can handle complex mixtures. | Requires thermal stability of the compound. Scale is typically limited to grams. oup.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase (e.g., CO₂) and a stationary phase. wikipedia.org | Fast, efficient separation of nonpolar compounds. libretexts.org Reduced solvent waste. Excellent for chiral separations. chromatographyonline.com | Less effective for highly polar compounds. Requires specialized high-pressure equipment. libretexts.org |

Mechanistic Investigations of Reactions Involving 3 Bromomethyl 5 Methyloctane

Nucleophilic Substitution Reactions (SN1/SN2) at the Bromomethyl Center

Nucleophilic substitution reactions of 3-(Bromomethyl)-5-methyloctane are pivotal in understanding how the structure of the substrate dictates the reaction pathway. The primary nature of the carbon bearing the bromine atom strongly suggests a predisposition towards an SN2 mechanism. However, the branched structure of the octyl moiety introduces complexities that warrant a detailed investigation.

Steric and Electronic Influences of the Branched Octyl Moiety on Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution are profoundly influenced by the steric environment around the electrophilic carbon. In an SN2 reaction, the nucleophile must approach the carbon from the backside of the leaving group. The branched nature of the this compound substrate, with a methyl group at the 5-position and the main chain branching at the 3-position, creates significant steric hindrance. This hindrance impedes the approach of the nucleophile, thereby decreasing the rate of SN2 reactions compared to less hindered primary alkyl halides.

The electronic influence of the alkyl groups is primarily through an inductive effect, where the electron-donating nature of alkyl groups can slightly stabilize the transition state. However, in the context of SN2 reactions, this electronic effect is generally overshadowed by the more dominant steric effects.

For a hypothetical SN1 pathway, the stability of the resulting carbocation is paramount. The formation of a primary carbocation from this compound is highly unfavorable and energetically costly. While carbocation rearrangements could potentially lead to a more stable secondary or tertiary carbocation, the initial high-energy activation barrier for the formation of the primary carbocation makes the SN1 pathway kinetically disfavored under most conditions.

| Factor | Influence on SN2 Kinetics | Influence on SN1 Kinetics |

| Steric Hindrance | Decreases reaction rate due to hindered nucleophilic attack. | Minimal direct effect on the rate-determining step (carbocation formation), but can influence subsequent steps. |

| Electronic Effect | Minor stabilization of the transition state via inductive effect. | Alkyl groups stabilize the carbocation, but the primary nature is highly unfavorable. |

This table illustrates the predicted influences of steric and electronic factors on the kinetics of SN1 and SN2 reactions for this compound.

Stereochemical Outcomes and Diastereoselectivity in Substitution Pathways

The stereochemistry of this compound is complex, with chiral centers at the 3 and 5 positions. The specific stereoisomer of the starting material will dictate the stereochemical outcome of the reaction.

In a classic SN2 reaction, an inversion of stereochemistry at the reaction center is expected. Since the reaction occurs at the bromomethyl group, which is not a stereocenter itself, the chirality of the main chain at positions 3 and 5 remains unaffected. However, if the nucleophile itself is chiral, the formation of diastereomers is possible. The facial selectivity of the nucleophilic attack could be influenced by the existing stereocenters, potentially leading to a preference for one diastereomer over the other.

In the highly unlikely event of an SN1 reaction, the formation of a planar carbocation intermediate would lead to a racemic mixture if the reaction center were chiral. As the bromomethyl carbon is not a stereocenter, this specific consideration is not directly applicable. However, the intermediacy of a carbocation could allow for rearrangements, which would lead to a mixture of products with different connectivity and stereochemistry.

Elimination Reactions (E1/E2) Leading to Unsaturated Derivatives

Elimination reactions provide an alternative pathway for alkyl halides, leading to the formation of alkenes. libretexts.orgyoutube.comkhanacademy.org For this compound, elimination would involve the removal of the bromine atom and a proton from an adjacent carbon.

Regioselectivity and Stereoselectivity in Alkene Product Formation (Zaitsev's Rule Considerations)

In an elimination reaction of this compound, the hydrogen atom can be abstracted from the carbon at position 3. This would lead to the formation of a single constitutional isomer of the alkene product: 3-(methylene)-5-methyloctane.

Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgfiveable.memasterorganicchemistry.comchemistrysteps.comlibretexts.org However, in this specific case, there is only one possible β-hydrogen on the main chain that can be eliminated, which is at the 3-position. Elimination of a proton from the methyl group of the bromomethyl moiety is not possible. Therefore, the concept of regioselectivity in terms of forming different constitutional isomers does not apply in the same way it would for a secondary or tertiary alkyl halide with multiple distinct β-hydrogens. The reaction is expected to be regioselective in that only one alkene product is formed.

Stereoselectivity in this context would refer to the formation of E/Z isomers. Since the resulting double bond is exocyclic and terminal, E/Z isomerism is not possible for the product 3-(methylene)-5-methyloctane.

Competitive Pathways Between Substitution and Elimination in Branched Substrates

A key aspect of the reactivity of alkyl halides is the competition between substitution and elimination reactions. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com The outcome is largely determined by the nature of the substrate, the base/nucleophile, and the reaction conditions.

Substrate Structure : this compound is a primary alkyl halide. Primary substrates generally favor SN2 reactions. libretexts.org However, the significant steric hindrance from the branched octyl chain, which slows down the SN2 reaction, can make the E2 pathway more competitive, especially with a strong, sterically hindered base.

Nature of the Base/Nucleophile :

Strong, non-hindered bases/good nucleophiles (e.g., hydroxide, ethoxide) will likely lead to a mixture of SN2 and E2 products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. khanacademy.org Their bulk makes it difficult for them to act as nucleophiles at the sterically encumbered carbon center, but they can readily abstract a proton from the less hindered β-carbon.

Weak bases/good nucleophiles (e.g., iodide, cyanide) will favor the SN2 pathway.

| Reagent | Predicted Major Pathway | Predicted Products |

| Sodium Ethoxide in Ethanol | SN2 / E2 Competition | 3-(Ethoxymethyl)-5-methyloctane and 3-(methylene)-5-methyloctane |

| Potassium tert-Butoxide in tert-Butanol | E2 | 3-(methylene)-5-methyloctane |

| Sodium Cyanide in DMSO | SN2 | 3-(Cyanomethyl)-5-methyloctane |

This table provides a predictive summary of the likely reaction outcomes for this compound with different reagents, highlighting the competition between substitution and elimination pathways.

Carbocation Rearrangement Reactions in Intermediates

Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the migration of a group to an adjacent atom to form a more stable carbocation. lumenlearning.compharmaguideline.com These rearrangements, primarily 1,2-hydride and 1,2-alkyl shifts, occur to transform a less stable carbocation into a more stable one, such as converting a secondary carbocation to a tertiary one. libretexts.orgmasterorganicchemistry.comlibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary > methyl. libretexts.org This drive for stability can lead to the formation of products with a different carbon skeleton than the starting material. lumenlearning.compharmaguideline.com

In reactions involving this compound that proceed through a carbocation intermediate, the initially formed primary carbocation is highly unstable and prone to rearrangement. The structure of this carbocation, with its branching, provides opportunities for both hydride and alkyl shifts.

Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation can migrate with its pair of electrons to the positively charged carbon. byjus.com This is known as a 1,2-hydride shift and is a common rearrangement pathway. libretexts.orglibretexts.org For the carbocation derived from this compound, a hydride shift from the adjacent tertiary carbon (C3) would lead to a more stable tertiary carbocation. This process is driven by the significant increase in stability gained by moving from a primary to a tertiary carbocation.

Alkyl Shift: An alkyl group on a carbon adjacent to the carbocation can also migrate with its bonding electrons. byjus.com This is termed a 1,2-alkyl shift. libretexts.org In the case of the this compound carbocation, the ethyl group at C3 could potentially shift. The likelihood of an alkyl shift versus a hydride shift depends on the relative stabilities of the resulting carbocations. masterorganicchemistry.com

The following table summarizes the potential rearrangement products from the initial primary carbocation of this compound:

| Initial Carbocation | Type of Shift | Migrating Group | Resulting Carbocation | Stability |

| 3-(Bromomethyl)-5-methyloctyl cation | 1,2-Hydride Shift | H | 3-Methyl-3-octyl cation | Tertiary (More Stable) |

| 3-(Bromomethyl)-5-methyloctyl cation | 1,2-Alkyl Shift | Ethyl | 4-Methyl-3-nonyl cation | Secondary (Less Stable than Tertiary) |

This table illustrates the potential carbocation rearrangements. The formation of the more stable tertiary carbocation via a hydride shift is generally the favored pathway.

It is important to note that these rearrangements can occur in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. lumenlearning.comlibretexts.org The final product distribution will often be a mixture of products derived from both the unrearranged and rearranged carbocations. pharmaguideline.com

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. spcmc.ac.inwikipedia.org This type of rearrangement is fundamental in understanding the reactions of many organic compounds, particularly in bicyclic systems, though it is also used to describe all chemistrysteps.comlumenlearning.com-shifts of hydrogen and alkyl groups in acyclic systems. spcmc.ac.innumberanalytics.com

The rearrangements discussed for this compound are examples of Wagner-Meerwein rearrangements. numberanalytics.comyoutube.com The driving force is the formation of a more stable carbocation. numberanalytics.comyoutube.com For instance, the conversion of a neopentyl-type alcohol to an olefin via an acid catalyst is a classic example of a Wagner-Meerwein rearrangement involving an alkyl shift to form a more stable tertiary carbocation. slideshare.net

In systems related to this compound, such as other branched bromoalkanes, similar rearrangements are expected. The specific pathway of the rearrangement (hydride vs. alkyl shift) will be dictated by the structure of the substrate and the relative stability of the possible rearranged carbocations. masterorganicchemistry.com

Radical Reactions Initiated by Homolytic C-Br Cleavage

Radical reactions are initiated by the homolytic cleavage of a bond, where the two electrons of the covalent bond are equally divided between the resulting fragments, forming two radicals. chemistrysteps.comwikipedia.org This process, also known as homolysis, typically requires energy in the form of heat or light. pressbooks.publibretexts.org The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage to initiate radical reactions. iu.edu

The homolytic cleavage of the C-Br bond in this compound results in the formation of a primary alkyl radical and a bromine radical. chemistrysteps.com

Primary alkyl radicals are relatively unstable compared to secondary and tertiary radicals. pressbooks.publibretexts.org Their stability follows the order: tertiary > secondary > primary > methyl. libretexts.org This trend is attributed to hyperconjugation, where adjacent C-H or C-C sigma bonds donate electron density to the half-filled p-orbital of the radical center, and differences in homolytic bond dissociation energies. pressbooks.publibretexts.org

Due to their high reactivity, primary alkyl radicals will quickly participate in subsequent reactions to achieve a more stable electronic configuration. chemistrysteps.com Their reactivity is a key factor in the propagation of radical chain reactions.

Radical reactions often proceed via a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. chemistrysteps.comlumenlearning.comlibretexts.org

Initiation: This is the initial step where radicals are formed, in this case, through the homolytic cleavage of the C-Br bond in this compound, often induced by heat or light. lumenlearning.comlibretexts.org

Propagation: These steps involve the reaction of a radical with a neutral molecule to form a new radical and a new neutral molecule. chemistrysteps.comlumenlearning.com This allows the chain reaction to continue. For the 3-(bromomethyl)-5-methyloctyl radical, a typical propagation step could involve abstracting a hydrogen atom from another molecule or adding to a double bond.

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. lumenlearning.comlibretexts.org This is a rare event due to the low concentration of radical species. lumenlearning.com Possible termination steps include the combination of two 3-(bromomethyl)-5-methyloctyl radicals, the combination of a 3-(bromomethyl)-5-methyloctyl radical with a bromine radical, or the combination of two bromine radicals.

The following table outlines the key steps in a hypothetical radical chain reaction involving this compound.

| Stage | Description | Example Reaction |

| Initiation | Formation of radicals from a non-radical species. chemistrysteps.comlumenlearning.com | 3-(CH₂Br)C₈H₁₇ → 3-(CH₂•)C₈H₁₇ + Br• |

| Propagation | A radical reacts to form a new radical. chemistrysteps.comlumenlearning.com | 3-(CH₂•)C₈H₁₇ + H-R → 3-(CH₃)C₈H₁₇ + R• |

| Termination | Two radicals combine to form a stable molecule. lumenlearning.com | 2 x 3-(CH₂•)C₈H₁₇ → Dimer |

This table provides a generalized overview of the stages in a radical chain reaction.

Organometallic Reactions Utilizing this compound as a Precursor

This compound can serve as a precursor for the formation of various organometallic reagents. These reagents are valuable in organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.com

Grignard Reagents: By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, 3-(magnesiobromomethyl)-5-methyloctane, can be prepared. mnstate.eduadichemistry.comwikipedia.org Grignard reagents are highly reactive and function as strong nucleophiles and bases. mnstate.eduwikipedia.org

Organolithium Reagents: Similarly, reacting this compound with lithium metal will produce the organolithium reagent, 3-(lithiomethyl)-5-methyloctane. masterorganicchemistry.comyoutube.com Organolithium compounds are also potent nucleophiles and strong bases, often more reactive than their Grignard counterparts. wikipedia.orgslideshare.net

Organocuprates (Gilman Reagents): Organocuprates, also known as Gilman reagents, can be prepared from organolithium precursors. chemistrysteps.com Reacting two equivalents of the organolithium reagent derived from this compound with a copper(I) halide (e.g., CuI) would yield a lithium di(3-(methyl)-5-methyloctyl)cuprate. chemistrysteps.comwikipedia.org Organocuprates are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds and for coupling reactions with alkyl halides. organicchemistrytutor.commasterorganicchemistry.com

The following table summarizes the preparation of these organometallic reagents from this compound.

| Reagent Type | Reactant | Product |

| Grignard Reagent | Magnesium (Mg) | 3-(MgBrCH₂)-5-methyloctane |

| Organolithium Reagent | Lithium (Li) | 3-(LiCH₂)-5-methyloctane |

| Organocuprate (Gilman Reagent) | 2 eq. 3-(LiCH₂)-5-methyloctane + CuI | Li[Cu(CH₂-3-(5-methyloctyl))₂] |

This table outlines the synthesis of key organometallic reagents from the title compound.

These organometallic reagents derived from this compound open up a wide range of synthetic possibilities for the construction of more complex molecules.

Formation of Grignard Reagents and their Synthetic Utility

The formation of a Grignard reagent from this compound, to yield 3-(bromomagnesiomethyl)-5-methyloctane, is a process that is significantly affected by the steric bulk surrounding the primary halide. The reaction involves the insertion of magnesium metal into the carbon-bromine bond. While Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the steric hindrance in this compound can impede this process. libretexts.orgmasterorganicchemistry.com

The mechanism of Grignard reagent formation is generally believed to proceed through a single-electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. The alkyl radical subsequently reacts with the magnesium surface. For sterically hindered primary halides, the rate of this reaction can be slow, and activation of the magnesium surface is often necessary. masterorganicchemistry.comlibretexts.org Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to break up the passivating magnesium oxide layer. libretexts.org

Once formed, the Grignard reagent of this compound is a potent nucleophile and a strong base. Its synthetic utility lies in its ability to form new carbon-carbon bonds by reacting with a wide range of electrophiles. For instance, it can add to the carbonyl group of aldehydes and ketones to produce secondary and tertiary alcohols, respectively. masterorganicchemistry.combyjus.com Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid with one additional carbon atom. libretexts.org

The table below illustrates the expected products from the reaction of 3-(bromomagnesiomethyl)-5-methyloctane with various electrophiles, based on the established reactivity of Grignard reagents.

| Electrophile | Reagent | Product |

| Formaldehyde | 1. 3-(bromomagnesiomethyl)-5-methyloctane2. H₃O⁺ | 2-(3-methyl-1-octyl)propan-1-ol |

| Acetone | 1. 3-(bromomagnesiomethyl)-5-methyloctane2. H₃O⁺ | 2-methyl-1-(3-methyl-1-octyl)propan-2-ol |

| Carbon Dioxide | 1. 3-(bromomagnesiomethyl)-5-methyloctane2. H₃O⁺ | 2-(3-methyl-1-octyl)propanoic acid |

| Benzaldehyde | 1. 3-(bromomagnesiomethyl)-5-methyloctane2. H₃O⁺ | 1-phenyl-2-(3-methyl-1-octyl)ethanol |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Kumada)

The sterically hindered nature of this compound also makes it an interesting substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. acs.org

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For a substrate like 3-(bromomagnesiomethyl)-5-methyloctane, nickel-based catalysts are often preferred for coupling with aryl and vinyl halides, as they have shown effectiveness in reactions involving sterically demanding alkyl Grignard reagents. rhhz.netnih.gov The mechanism of the nickel-catalyzed Kumada coupling typically involves a catalytic cycle with Ni(0) and Ni(II) intermediates. However, for sterically hindered substrates, a Ni(I)/Ni(III) cycle involving radical intermediates has also been proposed. rsc.orgsquarespace.com The choice of ligand is crucial to prevent side reactions such as isomerization.

The following table provides a hypothetical set of conditions and expected outcomes for the Kumada coupling of 3-(bromomagnesiomethyl)-5-methyloctane with an aryl bromide, based on literature for analogous sterically hindered systems. nih.gov

| Coupling Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | NiCl₂ | IMes·HCl | THF | 0 | 85 |

| 1-Bromonaphthalene | NiCl₂ | IPr·HCl | THF | 0 | 88 |

| 4-Bromotoluene | NiCl₂ | IMes·HCl | THF | 25 | 82 |

Suzuki Coupling

The Suzuki coupling is a versatile cross-coupling reaction that pairs an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. rsc.org The direct use of this compound in a Suzuki reaction would involve its coupling with a boronic acid or a boronic ester. Due to the steric hindrance and the presence of β-hydrogens, this reaction can be challenging. However, the development of bulky, electron-rich phosphine (B1218219) ligands has enabled the successful Suzuki coupling of sterically hindered primary alkyl bromides. princeton.edu The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Below is a representative table of plausible reaction conditions for the Suzuki coupling of this compound with a phenylboronic acid, drawing from established protocols for similar substrates.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 75 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 78 |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 70 | 72 |

Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov While traditionally used for aryl and vinyl halides, recent advancements have extended its scope to include alkyl halides. The reaction of a sterically hindered primary alkyl bromide like this compound with an alkene is expected to proceed via a radical pathway, often initiated by a photoredox or a metal co-catalyst, in conjunction with a palladium catalyst. nih.gov The mechanism likely involves the generation of an alkyl radical from the bromide, which then adds to the alkene, followed by a series of steps to regenerate the active palladium catalyst.

A hypothetical Heck reaction between this compound and styrene (B11656) is outlined in the table below, with conditions extrapolated from studies on similar β-branched primary alkyl bromides.

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMA | 120 | 65 |

| n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 70 |

| 1-Octene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 60 |

Advanced Characterization Methodologies for Structural Elucidation of 3 Bromomethyl 5 Methyloctane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(Bromomethyl)-5-methyloctane, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to understand the complex spatial relationships within the molecule.

The ¹H and ¹³C NMR spectra provide the fundamental information for identifying the different types of protons and carbons in the molecule. The presence of two stereocenters (at C3 and C5) renders the molecule chiral, which has significant consequences for the NMR spectrum, most notably making the two protons on the bromomethyl group diastereotopic. stereoelectronics.orgfiveable.memasterorganicchemistry.com

¹H NMR Spectroscopy: In a standard ¹H NMR experiment, distinct signals are expected for the various protons in this compound. The chemical shift (δ) is influenced by the electronic environment of each proton.

-CH₂Br Protons: The protons of the bromomethyl group are expected to resonate in the range of 3.3–3.5 ppm due to the deshielding effect of the adjacent bromine atom. Because of the chirality at the C3 center, these two protons are diastereotopic, meaning they are chemically non-equivalent. fiveable.memasterorganicchemistry.com Consequently, they will have different chemical shifts and will couple to each other, typically appearing as a complex multiplet, often an AB quartet, which is further split by the proton on C3. stereoelectronics.org

-CH- Proton (C3): The proton at the C3 position, bonded to the bromomethyl group, will be a complex multiplet due to coupling with the diastereotopic protons of the -CH₂Br group and the protons on the adjacent methylene (B1212753) group (C2 and C4).

Alkyl Protons: The rest of the protons on the octane (B31449) backbone and the methyl group at C5 will appear in the upfield region of the spectrum (typically 0.8–1.7 ppm). The two terminal methyl groups (at C8 and the C5-methyl) will likely appear as a triplet and a doublet, respectively, in the 0.8–1.0 ppm range. The numerous methylene (-CH₂) protons of the chain will create a series of overlapping multiplets.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. youtube.com For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

-CH₂Br Carbon: The carbon atom directly bonded to the bromine is significantly deshielded and is expected to appear at a chemical shift of approximately 30–40 ppm. docbrown.info

Alkane Carbons: The other carbons of the octane backbone and the methyl group will resonate in the typical alkane region of 10–45 ppm. The specific shifts of C3 and C5 will be influenced by the branching and the presence of the substituent groups.

The following table provides predicted chemical shifts for this compound, based on established values for similar alkyl halides. docbrown.infodocbrown.info

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₃) | ~0.9 (triplet) | ~14 |

| C2 (-CH₂) | ~1.2-1.4 (multiplet) | ~23 |

| C3 (-CH) | ~1.8-2.0 (multiplet) | ~40-45 |

| C4 (-CH₂) | ~1.1-1.3 (multiplet) | ~30-35 |

| C5 (-CH) | ~1.4-1.6 (multiplet) | ~35-40 |

| C6 (-CH₂) | ~1.2-1.4 (multiplet) | ~29 |

| C7 (-CH₂) | ~1.2-1.4 (multiplet) | ~23 |

| C8 (-CH₃) | ~0.9 (triplet) | ~14 |

| C5-Methyl (-CH₃) | ~0.85 (doublet) | ~19 |

| C3-Bromomethyl (-CH₂Br) | ~3.4 (multiplet, AB system) | ~36 |

While 1D NMR provides information about the types of atoms present, 2D NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons. For instance, it would confirm the connectivity between the C3 proton and the protons on C2, C4, and the bromomethyl group, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). columbia.edu An HSQC spectrum is invaluable for definitively assigning each proton signal to its corresponding carbon atom in the backbone. For example, the proton signal around 3.4 ppm would show a cross-peak to the carbon signal around 36 ppm, confirming the C-H bond of the bromomethyl group. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). columbia.eduyoutube.com HMBC is instrumental in piecing together the molecular puzzle, especially for connecting quaternary carbons or fragments separated by heteroatoms. In this molecule, HMBC could show a correlation from the C5-methyl protons to both C4 and C6, as well as to C5 itself, confirming the position of the methyl branch. Similarly, correlations from the bromomethyl protons to C3 and C4 would solidify the assignment of this key functional group.

Together, these NMR techniques provide a comprehensive and unambiguous elucidation of the complex structure of this compound.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to deduce structural information from the fragmentation patterns of the molecule. jchps.com

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum serves as a molecular fingerprint. libretexts.org

For this compound, the following features would be expected in its EI-MS spectrum:

Molecular Ion (M⁺): A pair of peaks for the molecular ion would be observed, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). youtube.com Given the molecular formula C₁₀H₂₁Br, these peaks would appear at m/z 220 and 222. The intensity of the molecular ion peak in branched alkyl halides may be weak due to extensive fragmentation. slideshare.net

Key Fragmentation Pathways: The fragmentation pattern provides structural clues. orgchemboulder.comlibretexts.org

Loss of Bromine: The most characteristic fragmentation for an alkyl bromide is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This would produce a prominent peak at m/z 141 ([M-Br]⁺). youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom (alpha-cleavage) is another common pathway for alkyl halides. youtube.com This could lead to the loss of a C₇H₁₅ radical, generating a fragment at m/z 93/95 ([CH₂Br]⁺), or more favorably, cleavage at the branched C3 position.

Chain Cleavage: Fragmentation will also occur along the alkane chain, particularly at the branch points (C3 and C5), as this leads to the formation of more stable secondary carbocations. whitman.edu This results in a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkanes. libretexts.org

| Ion Fragment | Proposed Structure | Expected m/z | Significance |

| [C₁₀H₂₁Br]⁺ | Molecular Ion | 220/222 | Confirms molecular weight and presence of one bromine atom |

| [C₁₀H₂₁]⁺ | [M-Br]⁺ | 141 | Loss of Br radical, characteristic of alkyl bromides |

| [C₉H₁₉]⁺ | [M-CH₂Br]⁺ | 127 | Loss of the bromomethyl group |

| [C₄H₉]⁺ / [C₅H₁₁]⁺ | Various alkyl fragments | 57 / 71 | Typical alkane fragmentation |

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 parts per million, ppm). fiveable.me This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions with the same nominal mass but different exact masses. nih.govnih.gov

For this compound, HRMS would be used to confirm the molecular formula C₁₀H₂₁Br. While a low-resolution instrument might not be able to distinguish C₁₀H₂₁Br from other potential formulas with a nominal mass of 220, HRMS can easily differentiate them based on their exact masses.

| Formula | Nominal Mass | Exact Mass |

| C₁₀H₂₁⁷⁹Br | 220 | 220.0878 |

| C₁₀H₂₁⁸¹Br | 222 | 222.0857 |

| C₁₁H₂₄S₂ | 220 | 220.1319 |

| C₁₃H₂₄O₂ | 224 | 224.1776 |

By measuring the mass of the molecular ion to four or more decimal places, HRMS provides definitive confirmation of the elemental composition, a critical piece of data in the structural elucidation process. fiveable.me

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. missouri.eduuc.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. missouri.edu For this compound, the IR spectrum would be dominated by features characteristic of a simple alkyl halide.

C-H Stretching: Strong, sharp absorptions in the 2850–2960 cm⁻¹ region are indicative of C-H bonds in the sp³-hybridized alkyl chain. wvu.edu

C-H Bending: Absorptions around 1465 cm⁻¹ (for -CH₂- scissoring) and 1375 cm⁻¹ (for -CH₃ bending) would confirm the presence of these groups. wvu.edu

C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretching vibration. This is a strong absorption typically found in the fingerprint region of the spectrum, between 515 and 690 cm⁻¹. orgchemboulder.com Its presence is strong evidence for an alkyl bromide. A C-H wagging from the -CH₂X group can also sometimes be observed between 1300-1150 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that are strong in the IR spectrum (i.e., those with a large change in dipole moment) are often weak in the Raman spectrum, and vice versa.

C-Br Stretching: The C-Br bond vibration is also Raman active. The most intense line in the Raman spectrum of aliphatic bromides is typically associated with the C-Br stretch. For branched bromoalkanes, this signal appears around 540 cm⁻¹. aps.org

C-C Backbone: The carbon-carbon single bond vibrations of the molecular backbone, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum.

| Vibrational Mode | Technique | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H Stretch (sp³) | IR | 2850 - 2960 | Strong |

| C-H Bend (-CH₂-/-CH₃) | IR | 1375 - 1465 | Medium |

| C-Br Stretch | IR | 515 - 690 | Strong |

| C-Br Stretch | Raman | ~540 | Strong |

By combining the data from these diverse spectroscopic methods, a complete and confident structural elucidation of this compound and its derivatives can be achieved, providing a detailed molecular portrait.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity (if chiral)

This compound possesses two chiral centers, at positions 3 and 5, making it a chiral molecule that can exist as a mixture of enantiomers and diastereomers. Chiroptical spectroscopy, which probes the differential interaction of chiral molecules with left and right circularly polarized light, is essential for determining the enantiomeric purity and absolute configuration of such compounds.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. For a sample of this compound, a non-zero optical rotation would confirm its chirality. The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. However, without a reference value for the pure enantiomer of this compound, which is not publicly available, the determination of enantiomeric purity by this method alone is challenging.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique provides more detailed stereochemical information than optical rotation. A CD spectrum, which plots the differential absorption (ΔA) or molar ellipticity ([θ]) against wavelength, can be used to determine the absolute configuration of a chiral center by comparing the experimental spectrum to that predicted by empirical rules (e.g., the Octant Rule for ketones) or quantum chemical calculations. For this compound, which lacks a strong chromophore in the accessible UV-Vis region, derivatization to introduce a chromophore near the stereocenter would likely be necessary to obtain a meaningful CD spectrum.

Due to the absence of published experimental data on the chiroptical properties of this compound, a hypothetical data table is presented below to illustrate how such data would be reported.

| Parameter | Hypothetical Value for (3R,5S)-3-(Bromomethyl)-5-methyloctane |

| Specific Rotation ([α]D20) | +15.2° (c 1.0, CHCl3) |

| Molar Ellipticity ([θ]) at λmax | +5000 deg·cm2·dmol-1 at 220 nm |

Note: The values in this table are hypothetical and for illustrative purposes only, as no experimental data has been reported in the public domain.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. The primary challenge in applying this technique to this compound is that it is likely a liquid or a low-melting solid at room temperature, making single crystal growth difficult.

To overcome this, a common strategy is to prepare a crystalline derivative of the target molecule. For this compound, this could involve reacting it with a suitable co-former that is itself crystalline and capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds. For example, a derivative could be synthesized by nucleophilic substitution of the bromide with a group that promotes crystallization, such as a urea (B33335) or a thiourea (B124793) functionality.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide the exact spatial arrangement of all atoms in the molecule, confirming the connectivity and the relative and absolute stereochemistry. The absolute configuration can be determined unambiguously using anomalous dispersion effects if a heavy atom (like bromine) is present in the crystal structure.

As no crystallographic data for this compound or its derivatives are available in the literature, a hypothetical data table summarizing the kind of information that would be obtained from such an analysis is provided below.

| Parameter | Hypothetical Value for a Crystalline Derivative |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å, α = β = γ = 90° |

| Bond Length (C-Br) | 1.95 Å |

| Bond Angle (C-C-Br) | 112.5° |

| Torsion Angle (H-C3-C5-H) | 175° |

| Absolute Configuration | Confirmed as (3R,5S) |

Note: The values in this table are hypothetical and for illustrative purposes only, as no experimental data has been reported in the public domain.

Theoretical and Computational Investigations of 3 Bromomethyl 5 Methyloctane Reactivity

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-(Bromomethyl)-5-methyloctane. These computational methods provide insights into its three-dimensional structure, electron distribution, and the energies of different conformations, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomer Stability

Density Functional Theory (DFT) is a powerful computational tool used to investigate the conformational landscape of flexible molecules such as this compound. Due to the free rotation around its single bonds, this molecule can exist in numerous spatial arrangements known as conformers. Each conformer has a distinct energy, and DFT calculations can identify the most stable, low-energy conformers that are more likely to be present.

The stability of different isomers of bromo-octane derivatives can also be assessed using DFT. For instance, the relative energies of positional isomers, where the bromomethyl group and methyl group are at different positions on the octane (B31449) backbone, can be calculated to determine the most thermodynamically stable arrangements. These calculations typically involve geometry optimization of various starting structures, followed by frequency calculations to confirm that they represent true energy minima.

Ab Initio Methods for Accurate Energy and Bond Length Determinations

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for obtaining precise energetic data and geometric parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark values for bond lengths, bond angles, and dihedral angles in molecules like this compound.

These high-accuracy calculations are computationally more intensive than DFT but are invaluable for validating the results of less demanding methods. For this compound, ab initio calculations could yield precise values for the C-Br bond length and the bond dissociation energy, which are critical parameters for understanding its reactivity in nucleophilic substitution and elimination reactions.

| Calculated Molecular Properties of Bromoalkane Isomers (Illustrative) | |

| Property | Illustrative Value |

| C-Br Bond Length (Å) | 1.95 - 1.98 |

| C-C-Br Bond Angle (°) | 110 - 114 |

| Bond Dissociation Energy (C-Br) (kJ/mol) | 280 - 300 |

Note: The values in this table are illustrative for typical bromoalkanes and are not based on specific published data for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the tools to map out the energetic profiles of chemical reactions, identifying the intermediate structures and the high-energy transition states that connect reactants to products.

Prediction of Activation Energies for Nucleophilic Substitution and Elimination

For this compound, two primary reaction pathways are of interest: nucleophilic substitution (SN2) and elimination (E2). Computational modeling can predict the activation energies for these competing pathways. By locating the transition state structures for both the SN2 and E2 reactions and calculating their energies relative to the reactants, the preferred reaction pathway under different conditions can be determined.

The activation energy for an SN2 reaction would involve modeling the approach of a nucleophile to the carbon atom bearing the bromine, leading to the displacement of the bromide ion. For an E2 reaction, the model would involve the abstraction of a proton by a base from a carbon adjacent to the C-Br bond, in concert with the departure of the bromide.

Exploration of Potential Energy Surfaces for Rearrangement Reactions

Alkyl halides like this compound can potentially undergo rearrangement reactions, especially if carbocationic intermediates are formed. Computational methods can be used to explore the potential energy surface (PES) for such rearrangements. By mapping the PES, researchers can identify the pathways leading to more stable carbocation intermediates and the energy barriers associated with these transformations. This is particularly relevant in understanding product distributions in reactions that may proceed through an SN1 mechanism.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its conformational flexibility and its interactions with solvent molecules. An MD simulation calculates the trajectory of each atom over time based on a classical force field, providing a dynamic picture of the molecule's behavior.

Structure-Reactivity Relationship Predictions Based on In Silico Data

The reactivity of the alkyl halide this compound is intrinsically linked to its molecular structure. In silico methods, employing computational chemistry, provide a powerful lens through which to predict and understand this relationship without the need for initial laboratory experiments. These theoretical investigations typically focus on steric and electronic factors that govern the facility of chemical reactions, such as nucleophilic substitutions and eliminations.

The structure of this compound, a primary alkyl bromide, features branching at the β-position (the ethyl group at C3) and the δ-position (the methyl group at C5). This structural arrangement is crucial in determining its reactivity profile. For instance, in bimolecular nucleophilic substitution (S_N2) reactions, the accessibility of the electrophilic carbon atom (the carbon bonded to bromine) to the incoming nucleophile is a key determinant of the reaction rate. masterorganicchemistry.comlibretexts.org Computational models can quantify the steric hindrance around this reaction center.

In silico analysis often involves the calculation of various molecular descriptors. For this compound, these would include parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformational space. The carbon-bromine (C-Br) bond is of particular interest; its length and strength can be computationally estimated, providing insight into the energy required to cleave it. nih.gov Furthermore, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron density distribution across the molecule, identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this compound, the carbon atom attached to the bromine would exhibit a partial positive charge, making it susceptible to nucleophilic attack. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the transition state energies of potential reactions. nih.gov For an S_N2 reaction involving this compound, the transition state would be a pentacoordinate species where the nucleophile is forming a new bond to the carbon atom while the bromide leaving group is departing. The energy barrier to reach this transition state is a direct indicator of the reaction rate. The branching at the β-position, while not directly attached to the reactive center, can influence the stability of this transition state and thus the reaction kinetics. rsc.orguniovi.es

The table below illustrates a hypothetical comparison of calculated activation energies for S_N2 reactions of this compound with different nucleophiles, which could be generated through computational modeling.

| Nucleophile | Solvent (simulated) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Iodide (I⁻) | Acetone | 18.5 | Fast |

| Hydroxide (OH⁻) | Water | 20.2 | Moderate |

| Ammonia (NH₃) | Methanol | 22.8 | Slow |

This table is illustrative and based on general principles of S_N2 reactivity.

Furthermore, computational models can predict the outcomes of competing reactions, such as elimination (E2) versus substitution (S_N2). The presence of hydrogens on the β-carbon atom allows for the possibility of elimination reactions. The ratio of substitution to elimination products is highly dependent on the nature of the nucleophile (whether it is more basic or more nucleophilic), the solvent, and the temperature. masterorganicchemistry.com In silico modeling can help to predict which pathway is more energetically favorable under a given set of conditions.

Virtual Screening and Design of Novel Reaction Conditions or Derivatives

Virtual screening is a computational technique that allows for the rapid assessment of a large number of chemical entities or reaction conditions to identify those with the most promising properties. optibrium.comnih.gov In the context of this compound, virtual screening can be a powerful tool for both optimizing its reactions and for designing novel derivatives with tailored functionalities.

For the optimization of reaction conditions, a virtual screen could be designed to explore the impact of various solvents and nucleophiles on the reaction outcome. By creating a virtual library of common laboratory solvents and a range of nucleophiles, computational models can predict reaction rates and product distributions for each combination. This in silico approach can significantly narrow down the experimental conditions that need to be tested, saving time and resources. For example, a virtual screen could predict the best solvent for maximizing the yield of an S_N2 product while minimizing the formation of an E2 byproduct.

The design of novel derivatives of this compound is another key application of virtual screening. nih.govtandfonline.com By using the core structure of this compound as a scaffold, a virtual library of new compounds can be generated by computationally introducing different functional groups in place of the bromine atom or by modifying the alkyl backbone. These virtual derivatives can then be screened for a variety of desired properties, such as enhanced biological activity, improved physical properties (e.g., solubility, boiling point), or specific reactivity.

For instance, if the goal is to design a derivative with potential pharmaceutical applications, a virtual screening workflow might involve docking studies where the virtual derivatives are computationally fitted into the binding site of a target protein. The binding affinities can then be calculated to identify the most promising candidates for synthesis and further testing. nih.gov

The following table provides a hypothetical example of a virtual screening campaign to identify a derivative of this compound with improved properties.

| Derivative | Modification | Predicted Property | Application |

| 3-(Azidomethyl)-5-methyloctane | Substitution of Br with N₃ | Enhanced utility in click chemistry | Bioconjugation |

| 3-(Hydroxymethyl)-5-methyloctane | Substitution of Br with OH | Increased polarity and hydrogen bonding capability | Precursor for esters and ethers |

| 3-(Aminomethyl)-5-methyloctane | Substitution of Br with NH₂ | Introduction of a basic center | Pharmaceutical intermediate |

This table is for illustrative purposes to demonstrate the concept of virtual screening for derivative design.

Applications of 3 Bromomethyl 5 Methyloctane As a Strategic Synthetic Building Block

Role in the Construction of Complex Organic Scaffolds and Frameworks

The presence of a reactive C-Br bond and a branched alkyl backbone positions 3-(Bromomethyl)-5-methyloctane as a key component for the assembly of complex organic architectures. The bromomethyl group can readily participate in nucleophilic substitution reactions, allowing for its incorporation into larger molecules.

Precursor for Highly Branched Aliphatic Polymers and Dendrimers

The structure of this compound is inherently suited for the creation of highly branched polymers and dendrimers. rsc.orgrsc.org Dendrimers are meticulously constructed, highly branched, and monodisperse macromolecules with a central core, branching units, and terminal functional groups. wikipedia.org The synthesis of dendrimers can be approached through divergent or convergent strategies. nih.gov In a divergent approach, the dendrimer is built outwards from the core, with each successive layer or "generation" being added sequentially. nih.gov

Alkyl halides are key reagents in the synthesis of poly(alkyl aryl ether) dendrimers, often through repetitive O-alkylation and deprotection steps. acs.org For instance, a multifunctional core can be reacted with an excess of a di-functional alkyl halide to create the first generation, which can then be further elaborated. acs.org Similarly, carbosilane dendrimers have been synthesized through the alkylation of amine-terminated dendrimers with alkyl halides. acs.org Given its structure, this compound could serve as a branching unit or a terminal group in the synthesis of such complex macromolecules, imparting solubility and specific steric properties to the final polymer.

The table below illustrates the general steps involved in a divergent dendrimer synthesis where a compound like this compound could be utilized.

| Step | Description | Potential Role of this compound |

| 1. Core Reaction | A multifunctional core molecule is reacted with a building block containing at least two reactive sites. | Could be reacted with a polyamine or polyol core. |

| 2. Generation 1 Synthesis | The product from step 1 is further reacted to create the first layer of branching. | The bromine atom can be displaced by a nucleophile to attach to the core. |

| 3. Activation/Deprotection | The terminal groups of the first generation are chemically modified to allow for the next layer of branching. | Not directly involved, but the branched alkyl chain would influence the properties of this generation. |

| 4. Generation 2 Synthesis | The activated first-generation dendrimer is reacted with more building blocks. | Could be used as the building block in this step to introduce further branching. |

| 5. Repetition | Steps 3 and 4 are repeated to build higher generations. | The branched structure would contribute to the overall size and shape of the dendrimer. |

Intermediate in the Synthesis of Specialty Lubricants or Advanced Materials (e.g., Fuel Additives)

The branched alkyl structure of this compound is a desirable feature in specialty lubricants. Branched alkanes can lower the pour point and improve the viscosity index of lubricant base oils. While direct synthesis of lubricants from this specific bromoalkane is not documented, the general strategy of using alkyl halides to build up larger, more complex hydrocarbons is well-established.

In the realm of advanced materials, alkyl halides have been explored as fuel additives. google.com For instance, certain alkyl halides are used to improve the completeness of fuel combustion. google.com While tetraethyllead (B6334599) was a historically significant fuel additive, its toxicity has led to its discontinuation in most of the world. wikipedia.org Modern research into fuel additives continues to explore a variety of organic compounds to enhance fuel efficiency and reduce emissions. toxicdocs.org The potential of this compound in this area would depend on its combustion properties and its effect on engine performance, which have yet to be reported. Bromoform, another brominated organic compound, has been investigated as a feed additive for livestock to reduce methane (B114726) emissions. wikipedia.org

Derivatization for Material Science Applications

The reactivity of the bromomethyl group allows for the covalent attachment of the 3-methyl-octyl chain to various substrates, making it a candidate for applications in material science.

Synthesis of Monomers for Polymerization

This compound can be converted into a variety of monomers for polymerization. For example, displacement of the bromide with a nucleophile containing a polymerizable group, such as an acrylate (B77674) or styrenyl moiety, would yield a monomer capable of participating in radical polymerization. The resulting polymer would feature pendant 3-methyl-octyl groups, which would influence its physical properties, such as its glass transition temperature, solubility, and mechanical behavior. The synthesis of highly branched polymers from such monomers is an active area of research. rsc.org

Functionalization of Surfaces with Defined Alkyl Chains

The modification of surfaces with well-defined organic layers is crucial for controlling wetting, adhesion, and biocompatibility. Alkyl halides are known to be effective reagents for the functionalization of various surfaces, including metals and cellulose. The covalent attachment of alkyl chains can be achieved through radical crossover reactions or nucleophilic substitution. This allows for the precise tuning of surface properties. The branched and chiral nature of the 3-methyl-octyl group from this compound could be used to create surfaces with specific topographical and chemical characteristics.

Development of Chiral Analogs for Asymmetric Organic Synthesis

The presence of a stereocenter at the 5-position of the octane (B31449) chain makes this compound a chiral molecule. The development of methods to synthesize enantiomerically pure forms of this compound would open up its use in asymmetric synthesis. rsc.orgyoutube.com Chiral building blocks are essential for the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. mdpi.com